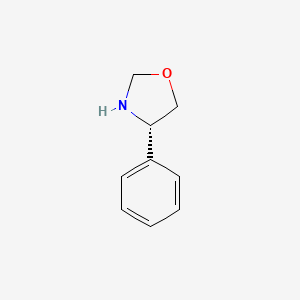

(S)-4-phenyloxazolidine

Description

Significance of Chiral Heterocycles in Modern Asymmetric Transformations

Chiral heterocycles are cyclic compounds containing at least one heteroatom (such as nitrogen, oxygen, or sulfur) and a stereocenter, making them non-superimposable on their mirror images. numberanalytics.com This chirality is fundamental to their function in asymmetric synthesis, where the goal is to produce a specific enantiomer of a target molecule. numberanalytics.comnumberanalytics.com The three-dimensional arrangement of atoms in a chiral heterocycle creates a biased environment that can direct the stereochemical outcome of a chemical reaction, leading to high levels of enantioselectivity. numberanalytics.com

The importance of these scaffolds is underscored by their prevalence in a vast array of biologically active compounds, including pharmaceuticals, agrochemicals, and natural products. numberanalytics.comnumberanalytics.com The ability to synthesize these complex molecules with a specific stereochemistry is often critical to their desired biological activity and can minimize or eliminate off-target effects associated with other stereoisomers. chiralpedia.com Chiral heterocycles can be incorporated into molecules as chiral auxiliaries, which are temporarily attached to a substrate to control a reaction's stereochemistry, or they can function as chiral ligands that coordinate to a metal catalyst to create a chiral catalytic system. numberanalytics.comresearchgate.net

Overview of (S)-4-Phenyloxazolidine and its Derivatives as Privileged Chiral Auxiliaries and Ligands

(S)-4-Phenyloxazolidine is a prominent member of the chiral oxazolidine (B1195125) family. Its structure features a phenyl group at the 4-position of the oxazolidine ring, which plays a crucial role in stereochemical control. When N-acylated, these oxazolidinones, often referred to as Evans' auxiliaries, become powerful tools for asymmetric synthesis. springerprofessional.deresearchgate.net The phenyl group effectively shields one face of the enolate derived from the N-acyl group, forcing incoming electrophiles to approach from the less hindered face, thus dictating the stereochemistry of the newly formed stereocenter. york.ac.uk

The versatility of (S)-4-phenyloxazolidine and its derivatives extends beyond their use as chiral auxiliaries. They are also valuable precursors for the synthesis of chiral ligands for asymmetric catalysis. rsc.org For instance, derivatives can be prepared for use in copper-catalyzed cycloadditions and other metal-catalyzed transformations. rsc.org The predictable stereochemical outcomes and the ability to cleave the auxiliary under mild conditions without racemization have cemented the status of phenyloxazolidine-based structures as "privileged" chiral controllers in organic synthesis. clockss.orgresearchgate.net

A variety of derivatives of (S)-4-phenyloxazolidine have been synthesized to fine-tune their steric and electronic properties for specific applications. For example, the corresponding oxazolidine-2-thione and its derivatives have been developed and show different reactivity and selectivity profiles. clockss.org

Historical Context and Evolution of Phenyloxazolidine-Based Chiral Controllers

The early work demonstrated that the chelation of the metal enolate by the carbonyl oxygen and the oxygen of the oxazolidinone ring created a rigid, planar five-membered ring. This conformation, combined with the steric hindrance provided by the substituent at the 4-position (such as the phenyl group in (S)-4-phenyloxazolidine), led to exceptional levels of diastereoselectivity. york.ac.uk

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO |

|---|---|

Molecular Weight |

149.19 g/mol |

IUPAC Name |

(4S)-4-phenyl-1,3-oxazolidine |

InChI |

InChI=1S/C9H11NO/c1-2-4-8(5-3-1)9-6-11-7-10-9/h1-5,9-10H,6-7H2/t9-/m1/s1 |

InChI Key |

SBJSTQONOOUZKC-SECBINFHSA-N |

Isomeric SMILES |

C1[C@@H](NCO1)C2=CC=CC=C2 |

Canonical SMILES |

C1C(NCO1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for S 4 Phenyloxazolidine and Its Key Chiral Derivatives

General Strategies for the Construction of the Phenyloxazolidine Ring System

The fundamental approach to constructing the phenyloxazolidine ring involves the formation of two key bonds: the C-O bond and the C-N bond, which together with the existing stereocenter from a chiral precursor, define the heterocyclic system. The methodologies employed are diverse, yet they predominantly rely on the cyclization of bifunctional precursors that already contain the desired stereochemistry.

Cyclization Reactions Utilizing Chiral Amino Alcohols and Carbonyl Precursors

A prevalent and direct method for the synthesis of the phenyloxazolidine ring system is the cyclization of a chiral 1,2-amino alcohol with a suitable carbonyl-containing reagent. The chiral amino alcohol, possessing both a nucleophilic amino group and a hydroxyl group, reacts with a carbonyl precursor that provides the C2 carbon of the oxazolidinone ring.

Commonly used chiral amino alcohols for the synthesis of (S)-4-phenyloxazolidine derivatives include (S)-phenylglycinol and (S)-phenylalaninol, which are readily available from their corresponding amino acids. The carbonyl precursor is typically a phosgene equivalent, such as diethyl carbonate or triphosgene. acs.org

The reaction mechanism involves the initial acylation of the more nucleophilic amino group by the carbonyl precursor, followed by an intramolecular cyclization where the hydroxyl group displaces a leaving group to form the five-membered ring. The stereochemistry at the C4 position is retained from the starting chiral amino alcohol.

Carbonate-Mediated Syntheses of Oxazolidinones

Carbonate-mediated cyclization is a widely employed and effective method for the synthesis of oxazolidinones. This approach utilizes dialkyl carbonates, most commonly diethyl carbonate, as the carbonyl source in the presence of a base. chemicalbook.comnih.gov

The reaction between a chiral amino alcohol, such as (R,S)-phenylglycinol, and diethyl carbonate is typically carried out at elevated temperatures, often between 130-140°C. chemicalbook.com A base, such as potassium carbonate (K₂CO₃), is used to facilitate the reaction. chemicalbook.comnih.gov The mechanism proceeds through the formation of a carbamate (B1207046) intermediate, which then undergoes intramolecular cyclization to yield the oxazolidinone ring system, with the elimination of ethanol (B145695). chemicalbook.com This method is advantageous due to the relatively low cost and low toxicity of the reagents involved.

Enantioselective Synthesis of (S)-4-Phenyl-2-oxazolidinone

The enantioselective synthesis of (S)-4-phenyl-2-oxazolidinone is of significant interest due to its widespread use as a chiral auxiliary in asymmetric synthesis. Several methods have been developed to produce this compound in high enantiomeric purity.

Reduction of N-Boc-L-phenylglycine with Borane (B79455) Reagents Followed by Ring Closure

A robust and efficient method for the synthesis of (S)-4-phenyl-2-oxazolidinone involves a two-step sequence starting from N-Boc-L-phenylglycine. google.com The first step is the reduction of the carboxylic acid functionality to a primary alcohol, followed by an in-situ or subsequent ring closure to form the oxazolidinone. google.com

The reduction is typically achieved using borane reagents, such as borane-tetrahydrofuran complex (BH₃-THF) or borane-dimethylsulfide complex (BH₃-SMe₂). google.com The reaction is carried out in an organic solvent, commonly tetrahydrofuran (THF) or 2-methyltetrahydrofuran, at a controlled temperature, usually between 0-25°C. google.com The molar ratio of the N-Boc-L-phenylglycine to the borane reagent is a critical parameter, typically ranging from 1:2 to 1:4.5. google.com This reduction yields the intermediate N-Boc-L-phenylglycinol. google.com

Following the reduction, the cyclization to form (S)-4-phenyl-2-oxazolidinone is induced. This ring closure can be achieved by heating in the presence of a catalyst. google.com

Catalyst-Mediated Cyclization Pathways

The ring closure of the intermediate N-Boc-L-phenylglycinol to (S)-4-phenyl-2-oxazolidinone is facilitated by a catalyst. google.com Commonly used catalysts for this transformation are strong bases such as potassium tert-butoxide or sodium tert-butoxide. google.com

The reaction is typically carried out in an organic solvent like tetrahydrofuran. The molar ratio of the N-Boc-L-phenylglycinol to the catalyst is generally in the range of 1:1.0 to 1:2.0 when the reaction is performed at room temperature. google.com Alternatively, under reduced pressure distillation conditions, a catalytic amount of the base (0.05-0.15 equivalents) can be sufficient to drive the reaction to completion. google.com The use of a catalyst allows for milder reaction conditions and efficient conversion to the desired product.

Optimization of Reaction Conditions and Yield

The optimization of reaction conditions is crucial for achieving high yields and purity of (S)-4-phenyl-2-oxazolidinone. Key parameters that are often varied include the choice of solvent, the type and amount of reducing agent and catalyst, and the reaction temperature.

For the reduction of N-Boc-L-phenylglycine, tetrahydrofuran is a preferred solvent. The choice between borane-tetrahydrofuran and borane-dimethylsulfide can influence the reaction profile and work-up procedure. google.com In the subsequent cyclization step, the selection of the base catalyst and its stoichiometry is critical. While stoichiometric amounts of potassium tert-butoxide are effective at room temperature, catalytic amounts can be used under different conditions, which can be more economical and simplify purification. google.com

The following table summarizes the optimized conditions for different steps in the synthesis of (S)-4-phenyl-2-oxazolidinone, leading to high yields and purity. google.com

| Step | Starting Material | Reagent/Catalyst | Solvent | Temperature (°C) | Molar Ratio (Substrate:Reagent) | Yield (%) | Purity (%) |

| Reduction | N-Boc-L-phenylglycine | BH₃-THF | Tetrahydrofuran | 0-20 | 1:3 | - | - |

| Reduction | N-Boc-L-phenylglycine | BH₃-SMe₂ | 2-Methyltetrahydrofuran | 0-20 | - | - | - |

| Cyclization | N-Boc-L-phenylglycinol | Potassium tert-butoxide | Tetrahydrofuran | 25-30 | 1:1.08 | 84.2 | 99.6 |

| Cyclization | N-Boc-L-phenylglycinol | - | - | - | - | 87.7 | 99.6 |

| Cyclization | N-Boc-L-phenylglycinol | - | - | - | - | 88.7 | 99.1 |

Preparation of (S)-4-Phenyloxazolidine-2-thione and Related Thiocarbonyl Derivatives

The conversion of the carbonyl group of an oxazolidinone to a thiocarbonyl group to form an oxazolidine-2-thione is a critical transformation that enhances the utility of this chiral auxiliary in certain applications. This transformation can be achieved through various sulfur incorporation methods, with a growing emphasis on the development of more sustainable and economical routes.

Sulfur Incorporation Methods for Thioketone Formation

The thionation of oxazolidinones, such as (S)-4-phenyloxazolidinone, to their corresponding thioketones is a well-established synthetic procedure. A variety of reagents and methods have been developed for this purpose, each with its own advantages and limitations.

Historically, phosphorus-based reagents have been the mainstay for this transformation. Phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent are commonly employed for the conversion of carbonyls to thiocarbonyls. These reagents are effective but can present challenges related to reaction conditions and purification.

More recent methodologies have focused on milder and more accessible sulfur sources. One such method involves the direct thionation of (S)-4-benzyl-2-oxazolidinone using elemental sulfur in the presence of ammonium (B1175870) sulfide (B99878) or ammonium polysulfide. This approach offers a more direct route to (S)-4-phenyloxazolidine-2-thione. The reaction proceeds under relatively mild conditions, typically at temperatures ranging from 40-50 °C. The molar ratio of the starting oxazolidinone to sulfur powder and ammonium sulfide/polysulfide is a critical parameter for optimizing the reaction yield.

Another established method for the synthesis of chiral oxazolidine-2-thiones involves the reaction of a chiral amino alcohol with carbon disulfide in the presence of an inorganic base and subsequent treatment with hydrogen peroxide. While effective, this method utilizes the toxic and volatile reagent carbon disulfide, which has prompted the search for safer alternatives.

| Reagent/Method | Starting Material | Product | Key Conditions | Advantages | Disadvantages |

| Phosphorus Pentasulfide (P₄S₁₀) | Oxazolidin-2-one | Oxazolidine-2-thione | Anhydrous conditions, often in pyridine | High yields for certain substrates | Flammable, moisture-sensitive, potential side reactions |

| Lawesson's Reagent | Oxazolidin-2-one | Oxazolidine-2-thione | Toluene, Et₃N, 35 °C | High yields, milder than P₄S₁₀ | Expensive, can require careful purification |

| Sulfur Powder & Ammonium Sulfide/Polysulfide | (S)-4-Benzyl-2-oxazolidinone | (S)-4-Phenyloxazolidine-2-thione | 40-50 °C | Avoids toxic reagents, economical | Molar ratios need optimization |

| Carbon Disulfide & Hydrogen Peroxide | Chiral Amino Alcohol | Chiral Oxazolidine-2-thione | Inorganic base | One-pot synthesis | Use of toxic and volatile carbon disulfide |

Development of Economical and Green Chemistry Routes

The principles of green chemistry have spurred the development of more environmentally benign and cost-effective methods for the synthesis of (S)-4-phenyloxazolidine-2-thione. A significant advancement in this area is the move away from hazardous reagents like carbon disulfide and expensive reagents such as Lawesson's reagent.

A patented method highlights a greener approach by utilizing sulfur powder in combination with ammonium sulfide or ammonium polysulfide to convert (S)-4-benzyl-2-oxazolidinone to the desired thioketone. This process is not only more economical but also safer, avoiding the use of flammable, explosive, or cytotoxic reagents. The synthesis boasts a yield of over 70% and a purity exceeding 99.0%, making it suitable for industrial-scale production. This method aligns with the goals of green chemistry by offering a stable and mild reaction pathway.

Diastereoselective Synthesis of Functionalized (S)-4-Phenyloxazolidine Derivatives

The chiral scaffold of (S)-4-phenyloxazolidine serves as an excellent platform for diastereoselective reactions, allowing for the introduction of new stereocenters with a high degree of control. Condensation reactions and nucleophilic substitutions are key strategies for elaborating the basic oxazolidine (B1195125) structure into more complex and functionalized derivatives.

Condensation Reactions with Acryloyl Chlorides and Methyl Propiolate

A practical and diastereoselective strategy has been developed for the synthesis of chiral methyl 2-((4R)-3-acryloyl-4-phenyloxazolidin-2-yl)acetates. This two-step process begins with the condensation of (R)-(-)-2-phenylglycinol with an appropriate acryloyl chloride. This initial reaction proceeds with high chemoselectivity and yields the corresponding chiral acrylamide (B121943) in excellent yields (greater than 90%).

The second step involves a DABCO-catalyzed condensation of the chiral acrylamide with methyl propiolate. This reaction leads to the formation of the desired functionalized oxazolidine as a mixture of diastereomers. The diastereomeric ratio can be influenced by the reaction conditions, with ratios around 70:30 being readily achievable. These highly functionalized oxazolidines are valuable intermediates in the asymmetric synthesis of more complex molecules, such as piperidine-derived alkaloids.

| Reactant 1 | Reactant 2 | Catalyst | Product | Diastereomeric Ratio (d.r.) |

| Chiral Acrylamide (from (R)-(-)-2-phenylglycinol) | Methyl Propiolate | DABCO | Methyl 2-((4R)-3-acryloyl-4-phenyloxazolidin-2-yl)acetate | ~70:30 |

Regiospecific Nucleophilic Substitutions on Phenyloxazolidine Intermediates

Regiospecific nucleophilic substitution reactions on pre-functionalized phenyloxazolidine intermediates provide a powerful tool for introducing molecular diversity. A notable example is the stereospecific formation of ethyl (2S,4S)-N-(benzotriazol-1-yl)methyl-4-phenyloxazolidine-2-carboxylate from (S)-2-phenylglycinol, ethyl glyoxylate, formaldehyde, and benzotriazole (B28993).

The benzotriazolyl group in this intermediate acts as an excellent leaving group, allowing for its regiospecific substitution by a variety of nucleophiles. This approach enables the synthesis of a range of chiral N-substituted oxazolidine derivatives with high stereochemical fidelity. The ability to control the regioselectivity of these substitutions is crucial for the targeted synthesis of complex chiral molecules. The principles of nucleophilic aromatic substitution (SNAr) on related heterocyclic systems, such as quinazolines, where regioselectivity is a key factor, provide a theoretical framework for understanding and predicting the outcomes of these reactions on phenyloxazolidine intermediates.

Advanced Synthetic Strategies for Complex Phenyloxazolidine Structures

The versatility of the phenyloxazolidine scaffold has led to the development of advanced synthetic strategies for the construction of more intricate molecular architectures. These strategies often involve multi-component reactions or the synthesis of fused and spirocyclic systems.

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to building molecular complexity in a single step. Asymmetric MCRs have been successfully employed for the synthesis of multi-substituted 1,3-oxazolidine derivatives with high optical purity. These reactions can proceed with kinetic resolution of one of the components, further enhancing their stereochemical control.

The synthesis of spiro-phenyloxazolidine derivatives represents another advanced strategy for creating complex three-dimensional structures. Spirocyclic frameworks are of significant interest in medicinal chemistry, and methods for their stereoselective synthesis are highly sought after. The synthesis of spiro-fused pyrazolidoylisoxazolines, for example, demonstrates the utility of cycloaddition reactions in constructing complex spiro-heterocyclic systems.

Furthermore, the fusion of the phenyloxazolidine ring to other heterocyclic systems opens up avenues for the creation of novel chemical entities with unique properties. The synthesis of phenyloxazolidine-fused heterocycles can be achieved through various cyclization strategies, providing access to a diverse range of complex molecular scaffolds. These advanced synthetic methodologies continue to expand the chemical space accessible from the versatile (S)-4-phenyloxazolidine starting material.

One-Pot Synthetic Approaches to Oxazolidinone Derivatives

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps into a single procedure without the isolation of intermediates. Several one-pot methods have been developed for the synthesis of oxazolidinone derivatives, including those applicable to the preparation of (S)-4-phenyloxazolidine.

A notable one-pot approach involves the reaction of epoxides with chlorosulfonyl isocyanate (CSI). This method allows for the synthesis of oxazolidinones and five-membered cyclic carbonates under mild, catalyst-free conditions. beilstein-journals.org When styrene oxide is used as the epoxide, the reaction proceeds regioselectively to yield 4-phenyloxazolidin-2-one (B1595377). beilstein-journals.org The reaction is typically carried out in a solvent like dichloromethane (B109758) (DCM) at room temperature, followed by the addition of water to quench the reaction and facilitate product isolation. This approach is advantageous due to its short reaction times and simple purification process. beilstein-journals.org

Another efficient one-pot synthesis of N-substituted oxazolidinone derivatives has been developed from β-amino alcohols. A patent describes a method for preparing (S)-4-phenyl-2-oxazolidinone starting from N-Boc-L-phenylglycine. google.com This process involves the reduction of the starting material to N-Boc-L-phenylglycinol, followed by a catalyzed ring-closing reaction in the same pot to yield the desired product. google.com This method avoids the use of hazardous reagents and is amenable to large-scale production. google.com

The direct cyclization of amino alcohols with a carbonyl source is a common and straightforward one-pot strategy. For instance, (R,S)-phenylglycinol can be reacted with diethyl carbonate in the presence of a base like potassium carbonate at elevated temperatures to afford 4-phenyloxazolidin-2-one. chemicalbook.com The ethanol generated during the reaction is distilled off to drive the equilibrium towards product formation.

Table 1: Overview of One-Pot Synthetic Approaches to 4-Phenyloxazolidinone Derivatives

| Starting Material(s) | Reagents | Key Conditions | Product | Ref. |

|---|---|---|---|---|

| Styrene oxide | Chlorosulfonyl isocyanate | Dichloromethane, 0°C to room temp., 1.5 h | 4-Phenyloxazolidin-2-one | beilstein-journals.org |

| N-Boc-L-phenylglycine | Borane reagent, Catalyst (e.g., potassium tert-butoxide) | Organic solvent (e.g., THF), Room temp. | (S)-4-Phenyl-2-oxazolidinone | google.com |

| (R,S)-Phenylglycinol | Diethyl carbonate, Potassium carbonate | 130-140°C, Distillation of ethanol | (R,S)-4-Phenyloxazolidin-2-one | chemicalbook.com |

Strategies for Controlled Stereocenter Formation

The control of stereochemistry is paramount in the synthesis of chiral molecules. For (S)-4-phenyloxazolidine and its derivatives, strategies for controlled stereocenter formation often leverage the existing chirality of the starting material or employ chiral auxiliaries and catalysts to direct the stereochemical outcome of a reaction.

A powerful strategy for the diastereoselective synthesis of 4,5-disubstituted oxazolidin-2-ones involves a combination of an asymmetric aldol (B89426) reaction and a modified Curtius rearrangement. nih.gov This approach utilizes a chiral auxiliary to induce stereoselectivity in an aldol condensation, creating a β-hydroxy carbonyl compound with defined stereocenters. Subsequent treatment of this intermediate with an azide reagent, such as trimethylsilyl azide (Me₃SiN₃), initiates a Curtius rearrangement, which proceeds with intramolecular ring closure to form the oxazolidinone ring. nih.gov The stereochemistry of the newly formed C4 and C5 centers is dictated by the stereochemistry of the aldol adduct. For example, the reaction of a chiral N-acylthiazolidinethione with an aldehyde can lead to the formation of a syn-aldol product, which can then be converted into a (4S,5R)-disubstituted oxazolidin-2-one with high diastereoselectivity. nih.gov

(S)-4-phenyloxazolidinone itself is widely used as a chiral auxiliary to control the formation of new stereocenters in a variety of asymmetric transformations. rsc.orgnih.gov The phenyl group at the C4 position effectively shields one face of the enolate derived from an N-acyl derivative, directing incoming electrophiles to the opposite face. This principle is extensively applied in asymmetric alkylations, aldol reactions, and other carbon-carbon bond-forming reactions. rsc.org The high degree of stereocontrol achieved with these auxiliaries makes them invaluable tools in the synthesis of complex, enantiomerically pure molecules. rsc.org

Furthermore, the synthesis of chiral N-substituted oxazolidines can be achieved with high diastereoselectivity starting from (S)-2-phenylglycinol. A multi-component reaction involving (S)-2-phenylglycinol, ethyl glyoxylate, formaldehyde, and benzotriazole stereospecifically yields ethyl (2S,4S)-N-(benzotriazol-1-yl)methyl-4-phenyloxazolidine-2-carboxylate. rsc.org The benzotriazolyl group can then be displaced by various nucleophiles to introduce a range of substituents at the nitrogen atom, with retention of the stereochemistry at the C2 and C4 positions.

Table 2: Examples of Stereocontrolled Synthesis of Oxazolidinone Derivatives

| Reaction Type | Chiral Source/Auxiliary | Key Reagents | Stereochemical Outcome | Product Example | Ref. |

|---|---|---|---|---|---|

| Asymmetric Aldol / Curtius Rearrangement | (S)-4-isopropyl-2-thioxothiazolidine | TiCl₄, i-Pr₂NEt; Me₃SiN₃ | Diastereoselective (syn-aldol) | (4S,5R)-4-methyl-5-phenyloxazolidin-2-one | nih.gov |

| Asymmetric Alkylation | (S)-4-phenyloxazolidinone | NaHMDS, Alkyl halide | Diastereoselective | Chiral α-substituted carbonyl compounds | rsc.org |

| Multi-component Reaction | (S)-2-phenylglycinol | Ethyl glyoxylate, Formaldehyde, Benzotriazole | Diastereospecific | Ethyl (2S,4S)-N-(benzotriazol-1-yl)methyl-4-phenyloxazolidine-2-carboxylate | rsc.org |

Application of S 4 Phenyloxazolidine and Its Derivatives As Chiral Auxiliaries and Ligands in Asymmetric Synthesis

Employment as Chiral Auxiliaries in Enantioselective Transformations

The efficacy of (S)-4-phenyloxazolidine-based auxiliaries stems from the steric influence of the phenyl group at the C4 position, which effectively shields one face of the enolate or dienophile derived from the N-acylated auxiliary. This steric hindrance directs the incoming electrophile or dienophile to the opposite, less hindered face, resulting in high diastereoselectivity.

Asymmetric alkylation of enolates derived from N-acyl-(S)-4-phenyloxazolidinones is a well-established method for the enantioselective synthesis of α-substituted carboxylic acids, alcohols, and aldehydes. researchgate.net The process involves the deprotonation of an N-acyl oxazolidinone with a strong base, such as lithium diisopropylamide (LDA), to form a chiral enolate. This enolate then reacts with an alkyl halide, with the phenyl group of the auxiliary directing the alkyl group to the opposite face of the enolate. caltech.edu Subsequent removal of the auxiliary yields the desired enantiomerically enriched product. rsc.org

The diastereoselectivity of these alkylation reactions is generally high, often exceeding 90% de (diastereomeric excess). The choice of base, solvent, and reaction temperature can influence the outcome. For instance, the use of lithium and sodium enolates has been shown to provide good to excellent diastereoselectivity in the alkylation of N-acyl derivatives of (S)-4-phenyloxazolidinone. researchgate.net

Table 1: Asymmetric Alkylation of N-Propionyl-(S)-4-phenyloxazolidinone

| Entry | Electrophile | Base | Diastereoselectivity (de %) |

| 1 | Benzyl bromide | LDA | >95 |

| 2 | Iodomethane | NaHMDS | 92 |

| 3 | Allyl iodide | KHMDS | 90 |

Data compiled from various sources.

The aldol (B89426) condensation, a fundamental carbon-carbon bond-forming reaction, can be rendered highly stereoselective through the use of chiral auxiliaries like (S)-4-phenyloxazolidinone. wikipedia.org N-Acyl derivatives of these auxiliaries react with aldehydes to form β-hydroxy carbonyl compounds with excellent control over the newly formed stereocenters. wikipedia.orgnih.gov The stereochemical outcome of the aldol reaction is dependent on the geometry of the enolate (Z or E) and the nature of the Lewis acid used to chelate the auxiliary and the aldehyde.

Boron enolates, generated from N-propionyl oxazolidinones using dibutylboron triflate and a tertiary amine, typically lead to the formation of syn-aldol products with high diastereoselectivity. scielo.org.mx This is attributed to a chair-like six-membered transition state where the aldehyde substituent occupies an equatorial position to minimize steric interactions.

Table 2: Asymmetric Aldol Condensation of N-Propionyl-(S)-4-phenyloxazolidinone with Benzaldehyde

| Entry | Lewis Acid | Base | Diastereoselectivity (syn:anti) |

| 1 | Bu₂BOTf | Et₃N | >98:2 |

| 2 | TiCl₄ | DIPEA | 15:85 |

| 3 | Sn(OTf)₂ | N-Ethylpiperidine | 95:5 |

Data compiled from various sources.

Chiral N-enoyl oxazolidinones derived from (S)-4-phenyloxazolidinol are excellent substrates for asymmetric conjugate addition reactions. capes.gov.br These reactions involve the 1,4-addition of nucleophiles, such as organocuprates, thiols, or amines, to the α,β-unsaturated carbonyl system. capes.gov.bracs.org The stereochemical outcome is dictated by the chiral auxiliary, which directs the nucleophile to one of the diastereotopic faces of the double bond. researchgate.net

The (S)-4-phenyloxazolidinone auxiliary has been shown to provide high levels of asymmetric induction in the conjugate addition of various nucleophiles. capes.gov.br For example, the addition of organocopper reagents to N-crotonyl-(S)-4-phenyloxazolidinone proceeds with high diastereoselectivity, affording the corresponding β-substituted products in good yields. capes.gov.br A tandem 1,4-addition-aldol condensation has also been developed using N-acryloyl oxazolidines derived from 2-phenylglycinol. researchgate.net

Table 3: Asymmetric Conjugate Addition to N-Crotonyl-(S)-4-phenyloxazolidinone

| Entry | Nucleophile | Lewis Acid | Diastereoselectivity (de %) |

| 1 | LiCu(CH₃)₂ | - | 94 |

| 2 | PhSH | Et₂AlCl | 88 |

| 3 | BnNH₂ | Yb(OTf)₃ | 92 |

Data compiled from various sources.

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. nih.gov When N-acryloyl derivatives of (S)-4-phenyloxazolidinone are used as dienophiles, the cycloaddition proceeds with high diastereoselectivity. rsc.org The phenyl group of the auxiliary effectively blocks one face of the dienophile, forcing the diene to approach from the opposite side. ucla.edu

Lewis acid catalysis is often employed to enhance the reactivity and selectivity of these reactions. nih.gov The coordination of the Lewis acid to the carbonyl oxygen atoms of the oxazolidinone locks the conformation of the dienophile, leading to a more organized transition state and improved stereocontrol. Terminally N-substituted dienes derived from 4-phenyloxazolidin-2-one (B1595377) have been shown to undergo completely regio- and endo-selective Diels-Alder reactions with good to excellent diastereomeric excess. rsc.org

Table 4: Asymmetric Diels-Alder Reaction of N-Acryloyl-(S)-4-phenyloxazolidinone with Cyclopentadiene

| Entry | Lewis Acid | Diastereoselectivity (endo:exo) | Diastereomeric Excess (de %) of endo |

| 1 | None | 85:15 | 78 |

| 2 | Et₂AlCl | 95:5 | 92 |

| 3 | TiCl₄ | >99:1 | 96 |

Data compiled from various sources.

The 1,3-dipolar cycloaddition of nitrile oxides to alkenes is a valuable method for the synthesis of isoxazolines, which are precursors to various functionalized molecules. When this reaction is performed with N-acryloyl derivatives of chiral auxiliaries like (S)-4-phenyloxazolidine, high levels of asymmetric induction can be achieved. acs.org The chiral auxiliary directs the approach of the nitrile oxide to one of the two faces of the double bond. researchgate.netacs.org

The diastereoselectivity of these cycloadditions can be influenced by the reaction conditions, including the presence of Lewis acids. iranchembook.ir For instance, the cycloaddition of benzonitrile (B105546) oxide to the acrylamide (B121943) derived from (R)-2,2-dimethyl-4-phenyloxazolidine has been reported to show high diastereoselectivity. researchgate.net

Table 5: Asymmetric Cycloaddition of Benzonitrile Oxide to N-Acryloyl-(S)-4-phenyloxazolidinone

| Entry | Lewis Acid | Diastereoselectivity (de %) |

| 1 | None | 75 |

| 2 | MgBr₂·OEt₂ | 88 |

| 3 | Yb(OTf)₃ | 91 |

Data compiled from various sources.

Asymmetric Hydrogenation Reactions

Asymmetric hydrogenation is a powerful technique that introduces chirality by adding two hydrogen atoms to a prochiral substrate with high spatial selectivity. wikipedia.orgajchem-b.com This selectivity is typically directed by a chiral catalyst, often a transition metal complexed with a chiral ligand. wikipedia.org While (S)-4-phenyloxazolidine itself is primarily used as a chiral auxiliary, its structural motif is integral to the design of effective chiral ligands for asymmetric hydrogenation.

The core principle of asymmetric hydrogenation relies on the transfer of chiral information from the catalyst system to the substrate. wikipedia.org This process is widely employed in both academic and industrial settings due to its efficiency and atom economy. sigmaaldrich.com The success of these reactions is heavily dependent on the electronic and steric properties of the chiral ligand. nih.gov

Transition metal complexes, particularly those of rhodium, ruthenium, and palladium, are frequently used in conjunction with chiral phosphine (B1218219) ligands. sigmaaldrich.comdicp.ac.cn The design of these ligands is a critical area of research, with the goal of creating catalysts that exhibit high turnover rates and enantioselectivities for a broad range of substrates. sigmaaldrich.comtcichemicals.com For instance, the development of electron-rich and conformationally rigid P-chiral phosphine ligands has led to significant advancements in the asymmetric hydrogenation of various functionalized olefins. sigmaaldrich.comnih.gov

The following table provides examples of catalyst systems and their performance in the asymmetric hydrogenation of specific substrates, illustrating the high levels of enantioselectivity that can be achieved.

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) |

| Pd(CF3CO2)2/(S)-SegPhos | N-diphenylphosphinyl ketimines | Chiral amines | 87-99% dicp.ac.cn |

| Pd(CF3CO2)2/(S)-SynPhos | N-tosylimines | Chiral amines | 88-97% dicp.ac.cn |

| BridgePhos-Rh | 3-benzoylaminocoumarins | Chiral 3-amino dihydrocoumarins | up to 99.7% ajchem-b.com |

| (R,R)-Et-DuPhos-Rh | Methyl (Z)-α-acetamidocinnamate | >99% (R) ajchem-b.com | |

| Ru/diamine catalysts | Dibenzo[b,f] Current time information in Bangalore, IN.snnu.edu.cnoxazepine | up to 99% ajchem-b.com |

Role as Chiral Ligands in Metal-Catalyzed Asymmetric Reactions

The utility of (S)-4-phenyloxazolidine extends beyond its direct use as an auxiliary to its incorporation into more complex chiral ligands that coordinate with metal centers to create highly effective asymmetric catalysts.

Ruthenium(II)-phenyloxazoline (Pheox) complexes have proven to be effective catalysts in a variety of asymmetric transformations. researchgate.net These complexes are particularly noted for their application in asymmetric cyclopropanation reactions. researchgate.net For example, the reaction of ethyl diazoacetate with various olefins, catalyzed by a chiral Ru(II)-Pheox complex, yields both cis and trans cyclopropanes in moderate to high yields (32-97%) and with excellent enantiomeric excesses. researchgate.net

Researchers have also investigated the use of these ruthenium complexes in other reactions, such as N-H insertion reactions. google.com.uy The design of these catalysts often involves modifying the phenyloxazoline ligand to fine-tune the steric and electronic environment around the metal center, thereby influencing the stereochemical outcome of the reaction. researchgate.net

The phenyloxazolidine scaffold serves as a valuable building block for the synthesis of novel chiral phosphine ligands. sigmaaldrich.comtcichemicals.com These ligands combine the stereodirecting influence of the phenyloxazolidine ring with the strong coordinating ability and electronic properties of the phosphine group. acs.org The development of such P,N-ligands, where phosphorus and nitrogen act as the donor atoms, has become a significant strategy in ligand design. acs.org

The rationale behind using P,N-ligands is that the differing electronic properties of the donor atoms can be advantageous in the catalytic cycle. acs.org The phosphine's π-acceptor character can stabilize low-valent metal centers, while the nitrogen atom can modulate the metal's electrophilicity. acs.org This desymmetrization of the ligand can lead to more effective enantiocontrol compared to C2-symmetric ligands. acs.orgpnas.org

The design of effective chiral ligands for enantiocontrol in metal-catalyzed reactions is guided by several key principles. The primary goal is to create a chiral environment around the metal center that preferentially stabilizes the transition state leading to one enantiomer of the product over the other. pnas.orgresearchgate.net

Key Design Principles:

Symmetry: While many successful ligands possess C2 symmetry, which can reduce the number of possible reaction pathways, non-symmetrical ligands are increasingly recognized for their potential to achieve higher enantioselectivity in certain reactions. acs.orgpnas.org

Steric and Electronic Tuning: The ability to systematically modify the steric bulk and electronic properties of the ligand is crucial for optimizing its performance for a specific reaction and substrate. pnas.org This is often achieved by introducing different substituents on the ligand backbone.

Rigidity and Conformational Control: A well-defined and relatively rigid ligand structure can lead to more predictable and higher levels of enantioselectivity by limiting the number of accessible conformations of the catalyst-substrate complex. nih.gov

Modular Synthesis: A flexible and straightforward synthesis of the ligand allows for the rapid generation of a library of related ligands, facilitating the screening process to identify the optimal ligand for a particular transformation. pnas.org

The following table summarizes some common classes of chiral ligands and their key features.

| Ligand Class | Key Features |

| P,P-Ligands (e.g., BINAP, DIOP) | C2-symmetric, well-established, broad applicability. pnas.org |

| N,N-Ligands (e.g., Bisoxazolines) | Readily prepared from amino alcohols, modular design. pnas.org |

| P,N-Ligands (e.g., PHOX) | Non-symmetrical, combines different donor atom properties. acs.org |

| P-Chirogenic Ligands (e.g., DIPAMP) | Chirality centered on the phosphorus atom, often highly efficient. tcichemicals.com |

Utilization in the Synthesis of Chiral Intermediates for Complex Organic Molecules

The enantiopure nature of (S)-4-phenyloxazolidine and its derivatives makes them invaluable starting materials for the synthesis of chiral building blocks that are subsequently incorporated into complex natural products and pharmaceuticals.

A significant application of phenyloxazolidine derivatives is in the synthesis of the side chain of the anticancer drug Taxol® (paclitaxel) and its analogs, such as Taxotere® (docetaxel). nih.govgoogle.com The C-13 side chain, an N-benzoyl-3-phenylisoserine moiety, is crucial for the biological activity of these compounds.

The synthesis often involves the coupling of a protected baccatin (B15129273) III core with a chiral oxazolidine-5-carboxylic acid derivative. google.com For example, a common strategy employs the coupling of 10-deacetylbaccatin III with a suitably protected (4S,5R)-4-phenyloxazolidine-5-carboxylic acid. nih.govgoogle.com The oxazolidine (B1195125) ring serves to protect the amine and hydroxyl groups of the phenylisoserine (B1258129) precursor and to control the stereochemistry during the coupling reaction. Subsequent deprotection steps yield the final taxane (B156437) derivative. google.com

The efficiency of these synthetic routes is critical, and various methods have been developed to prepare the key oxazolidine intermediates in high yield and purity. researchgate.netgoogle.com These methods often start from readily available chiral precursors like (S)-(+)-2-phenylglycine or employ stereoselective reactions to establish the desired stereocenters. nih.govresearchgate.net The development of novel paclitaxel (B517696) mimics also utilizes these phenyloxazolidine-based side chains in an effort to create more potent anticancer agents. nih.gov

Intermediates in the Enantioselective Synthesis of Brivaracetam and Related Compounds

The enantioselective synthesis of the antiepileptic drug Brivaracetam relies critically on establishing the correct stereochemistry at the C4 position of the pyrrolidone core. One notable strategy employs (S)-4-phenyloxazolidin-2-one as a chiral auxiliary to direct the formation of a key intermediate. This approach, detailed in patent literature, leverages the well-established reliability of oxazolidinone auxiliaries in asymmetric alkylation reactions. google.comgoogle.com

The synthesis commences with the acylation of the chiral auxiliary, (S)-4-phenyloxazolidin-2-one, with valeryl chloride. This step produces an N-acylated oxazolidinone intermediate. The subsequent crucial step involves the diastereoselective alkylation of this intermediate. google.comgoogle.com Using a strong base like Lithium Hexamethyldisilazide (LiHMDS) at low temperatures (e.g., -55 to -60 °C), the enolate of the N-acyl oxazolidinone is generated and then treated with an electrophile, such as tert-butyl bromoacetate. google.comgoogle.com The steric bulk of the phenyl group on the oxazolidinone auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face and thereby creating the desired stereocenter with high enantiomeric purity. google.comgoogle.com

Following the key alkylation step, the chiral auxiliary is cleaved and removed, typically through hydrolysis. The resulting chiral acid undergoes further chemical transformations, including reduction and cyclization, to form the pivotal intermediate, (4R)-4-propyldihydrofuran-2(3H)-one, also known as (R)-lactone. google.comgoogle.com This intermediate, now possessing the required (R)-configuration, is a cornerstone for the final steps in synthesizing Brivaracetam. google.comgoogleapis.com While effective, the use of (S)-4-phenyloxazolidin-2-one is noted to be a costly component of this synthetic route. google.comgoogle.com

| Intermediate Name | Structure (if available) | Role in Synthesis | Source |

| (S)-4-phenyloxazolidin-2-one | Chiral Auxiliary | Directs stereoselective alkylation | google.comgoogle.com |

| N-valeryl-(S)-4-phenyloxazolidin-2-one | Not available | Acylated intermediate, precursor to enolization | google.comgoogle.com |

| Alkylated oxazolidinone adduct | Not available | Product of diastereoselective alkylation, contains the key stereocenter | google.comgoogle.com |

| (4R)-4-Propyldihydrofuran-2(3H)-one | Not available | Key chiral intermediate for Brivaracetam after auxiliary removal | google.comgoogleapis.com |

Chiral Building Blocks for Dopaminergic Benzyltetrahydroisoquinolines

(S)-Phenylglycinol, the precursor to (S)-4-phenyloxazolidine, serves as a highly effective chiral auxiliary in the enantioselective synthesis of dopaminergic 1-benzyltetrahydroisoquinolines (BTHIQs). These compounds are of significant interest due to their interaction with dopamine (B1211576) receptors. Research has demonstrated a method to prepare optically pure (1S)- and (1R)-BTHIQs by employing (S)- and (R)-phenylglycinol, respectively. nih.govacs.org

The synthesis involves the stereoselective reduction of an isoquinolinium salt that incorporates the chiral auxiliary. nih.govacs.org This critical reduction step establishes the stereochemistry at the C1 position of the isoquinoline (B145761) ring system. The absolute configuration of the resulting diastereomers has been unambiguously confirmed through single-crystal X-ray analysis. nih.govacs.org

After the stereocenter is set, the chiral auxiliary is removed via a reductive process. Subsequent modifications, such as N-propylation and cleavage of protecting groups (e.g., a methylenedioxy group), yield the final optically active catecholaminergic BTHIQs. nih.govacs.org A key finding from this research is the significant difference in biological activity between the enantiomers. The (1S)-enantiomers consistently demonstrate binding affinities for D1 and D2 dopamine receptors that are 5 to 15 times higher than their corresponding (1R)-enantiomers. nih.govacs.org This underscores the critical importance of asymmetric synthesis in producing therapeutically relevant compounds, as the biological activity is highly dependent on the specific stereochemistry. nih.govacs.org

| Compound | Configuration | Dopamine Receptor Binding | Source |

| Benzyltetrahydroisoquinoline (BTHIQ) | (1S)-enantiomers | 5-15 times higher affinity for D1/D2 receptors | nih.govacs.org |

| Benzyltetrahydroisoquinoline (BTHIQ) | (1R)-enantiomers | Lower affinity for D1/D2 receptors | nih.govacs.org |

Functionalized Amino Acid Derivatives

Derivatives of (S)-4-phenyloxazolidine are valuable chiral building blocks for the synthesis of novel functionalized amino acid derivatives. Specifically, (4S,5R)-1-N-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidine carboxylic acid, a protected form derived from the parent oxazolidine, has been utilized as a starting material to generate a library of N-substituted carboxamides. tandfonline.comtandfonline.comresearchgate.net

The synthetic process involves the coupling of this chiral carboxylic acid with a variety of primary and secondary amines. tandfonline.comtandfonline.com These coupling reactions are typically facilitated by standard peptide coupling reagents. Common methods include the use of N,N'-dicyclohexylcarbodiimide (DCC) with a dimethylaminopyridine (DMAP) catalyst, or the combination of N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt). tandfonline.comtandfonline.com The reaction is generally performed in solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). tandfonline.com

This methodology allows for the creation of a diverse set of oxazolidine carboxamides, where the substituent is introduced from the amine coupling partner. tandfonline.comresearchgate.net Subsequently, the oxazolidine ring of these amide derivatives can be opened, for instance with 50% trifluoroacetic acid (TFA) in DCM, to yield the corresponding 1-N-substituted-3-amino-2-hydroxy-3-phenylpropane-1-carboxamides. tandfonline.com This strategy provides a robust pathway to chiral, functionalized amino acid structures from a single, readily available chiral precursor. tandfonline.comtandfonline.comresearchgate.net

| Starting Material | Reagents | Product Class | Source |

| (4S,5R)-1-N-(Boc)-2,2-dimethyl-4-phenyl-5-oxazolidine carboxylic acid | Various amines; DCC/DMAP or EDCI/HOBt | N-substituted-1-N-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidine carboxamides | tandfonline.comtandfonline.com |

| N-substituted oxazolidine carboxamides | 50% TFA/DCM | 1-N-substituted-3-amino-2-hydroxy-3-phenylpropane-1-carboxamides | tandfonline.com |

Mechanistic and Theoretical Investigations of S 4 Phenyloxazolidine Reactivity and Selectivity

Elucidation of Reaction Mechanisms in Asymmetric Processes

The stereochemical outcome of reactions employing (S)-4-phenyloxazolidine-based chiral auxiliaries is determined by the specific pathway the reaction follows. Investigating these mechanisms reveals how the chiral information is transferred from the auxiliary to the substrate.

The selectivity observed in asymmetric reactions is fundamentally a result of the energy difference between two or more diastereomeric transition states. The reaction proceeds preferentially through the transition state of lower energy, leading to the major product isomer. Computational methods are crucial for locating and characterizing these transient structures, which have lifetimes as short as femtoseconds and cannot be observed directly by experiment. nih.gov

Transition state theory posits that the highest energy point along a minimum energy reaction path is the transition state. epfl.ch Its geometry is a first-order saddle point on the potential energy surface, representing a maximum in the direction of the reaction coordinate and a minimum in all other directions. epfl.ch The stability of a transition state is influenced by a combination of steric and electronic factors, including non-covalent interactions like hydrogen bonds or stabilizing contacts with catalyst components. rsc.org For example, in organocatalyzed reactions, stabilizing contacts between a catalyst and substrate in the transition state can significantly lower its energy. rsc.org

Computational studies on reactions involving oxazolidine (B1195125) derivatives, such as the cyclopropanation of olefins catalyzed by ruthenium-phenyloxazoline (Ru-Pheox) complexes, have successfully optimized the geometries of the lowest-energy transition states. researchgate.net These calculations reveal the precise three-dimensional arrangement of atoms at the moment of bond formation, allowing researchers to understand the origin of stereoselectivity. The energy differences between competing transition states, even if only a few kcal/mol, can dictate the enantiomeric or diastereomeric ratio of the products. rsc.org

| Reaction Type | Transition State | Calculated Method | Relative Free Energy (kcal/mol) | Predicted Major Product |

|---|---|---|---|---|

| Asymmetric Alkylation | TS-Re (pro-R) | DFT (B3LYP/6-31G) | 0.0 | R-isomer |

| TS-Si (pro-S) | DFT (B3LYP/6-31G) | +2.5 | ||

| Diels-Alder Cycloaddition | TS-Endo | MP2/aug-cc-pVTZ | 0.0 | Endo adduct |

| TS-Exo | MP2/aug-cc-pVTZ | +3.1 |

A fundamental question in any reaction mechanism is whether bond-forming and bond-breaking events occur simultaneously in a single step (a concerted mechanism) or sequentially through one or more intermediates (a stepwise mechanism). diva-portal.org This distinction is critical for understanding reactivity and selectivity. For instance, nucleophilic aromatic substitution (SNAr) reactions, long depicted in textbooks as proceeding via a two-step mechanism involving a Meisenheimer intermediate, have been shown through extensive computational work to often follow a one-step, or concerted, pathway. springernature.com

The preferred pathway depends on factors such as the stability of the potential intermediate and the nature of the leaving group. springernature.com Theoretical studies using Density Functional Theory (DFT) can effectively probe these pathways. A stepwise mechanism is indicated by the presence of a stable reaction intermediate corresponding to a local minimum on the potential energy surface. In contrast, a concerted mechanism involves only a single transition state connecting reactants and products. researchgate.net

In reactions involving oxazolidine derivatives, such as nucleophilic attack on an N-enoyl system, the mechanism can be either concerted or stepwise. Theoretical studies on the formation of oxazolidinones from epoxides have provided evidence for an asynchronous concerted pathway, where ring-opening and nucleophilic attack occur in a single, albeit asynchronous, step. nih.gov DFT calculations have been instrumental in showing that for certain reactions at carbonyl carbons, a concerted SN2-like mechanism is favored over a stepwise addition-elimination pathway, particularly when a good leaving group is present. researchgate.net

Asymmetric induction is the process by which a chiral entity, such as the (S)-4-phenyloxazolidine auxiliary, influences the formation of a new stereocenter. angenechemical.com The phenyl group at the C4 position is the primary control element. It creates significant steric bulk on one face of the molecule, effectively blocking the approach of reagents from that side. Consequently, electrophiles or nucleophiles are directed to the opposite, less hindered face, resulting in a highly selective transformation.

The rigidity of the oxazolidine ring, often adopting a puckered or envelope conformation, helps to lock the phenyl group into a well-defined orientation, enhancing its blocking effect. This steric and conformational control is the key to its effectiveness as a chiral auxiliary in a wide range of asymmetric syntheses, including alkylations, conjugate additions, and cycloadditions. acs.org The predictable nature of this facial selectivity allows for the rational synthesis of a specific enantiomer or diastereomer. For example, the (S)-configuration of the auxiliary consistently leads to high enantiomeric excess in certain reactions when compared to its (R)-counterpart or racemic mixtures.

Computational Chemistry Approaches

Computational chemistry provides powerful predictive models that complement experimental research, offering deep insights into molecular structure, reactivity, and reaction mechanisms. nsps.org.ng

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and geometry of molecules. nsps.org.ng It is particularly effective for studying the conformational preferences of cyclic systems like (S)-4-phenyloxazolidine. The five-membered oxazolidine ring is not planar and exhibits flexibility, typically adopting lower-energy envelope or twisted conformations. researchgate.net

DFT calculations, using functionals like B3LYP or M06-2X, can accurately predict the most stable conformers and the energy barriers between them. researchgate.netresearchgate.net Studies on N-enoyl systems attached to oxazolidinone auxiliaries have shown that the anti-s-cis conformation is significantly more stable than other conformers, a preference that is crucial for explaining the observed stereochemical outcomes of their reactions. researchgate.net The phenyl group at the C4 position introduces steric strain that further influences the ring's puckering and the orientation of substituents, ultimately governing the molecule's reactivity. The analysis of frontier molecular orbitals (HOMO and LUMO) via DFT also provides insights into reactivity, with the HOMO's location indicating sites of nucleophilic character and the LUMO indicating electrophilic sites.

| Conformer | DFT Functional | Basis Set | Relative Gibbs Free Energy (kcal/mol) | Key Dihedral Angle (°) |

|---|---|---|---|---|

| Envelope (N-out) | B3LYP | 6-311G++(d,p) | 0.0 | ~38 |

| Twist | B3LYP | 6-311G++(d,p) | +1.8 | ~25 |

| Envelope (O-out) | B3LYP | 6-311G++(d,p) | +4.2 | ~45 |

Note: Data in this table is illustrative, based on findings for related structures.

In many applications, derivatives of (S)-4-phenyloxazolidine serve as chiral ligands in metal-catalyzed reactions. A catalytic cycle is a multi-step process where a catalyst is consumed in one step and regenerated in another. unife.it Modeling this entire cycle is a complex but powerful way to understand how a catalyst functions.

Computational methods like DFT and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) are used to map the energy profile of the entire catalytic cycle. nih.govmdpi.com This involves identifying all intermediates and transition states for each step, such as oxidative addition, migratory insertion, and reductive elimination. The species with the highest concentration during the reaction is known as the resting state, which typically precedes the turnover-limiting step (the step with the highest energy barrier). unife.it

Potential Energy Surface Mapping of Reaction Pathways

A potential energy surface (PES) serves as a fundamental concept in computational chemistry, providing a multidimensional landscape that maps the potential energy of a molecular system as a function of its atomic coordinates. libretexts.orglongdom.org This theoretical framework is crucial for understanding chemical reactivity, allowing researchers to visualize the energetic pathways of a reaction from reactants to products. longdom.orgwayne.edu The topography of a PES reveals stable intermediates, which correspond to valleys or minima, and transition states, which are represented by saddle points connecting these minima. libretexts.orgwayne.edu The path of least energy along the surface from reactants to products is known as the reaction coordinate, and its highest point determines the activation energy of the reaction. iupac.org

Computational studies, particularly those employing density functional theory (DFT), have been instrumental in mapping the PES for reactions involving oxazolidine derivatives. These investigations elucidate reaction mechanisms, predict the feasibility of different pathways, and explain the stereoselectivity observed in experiments. beilstein-journals.orgarxiv.org

In the context of reactions involving the 4-phenyloxazolidine moiety, computational modeling has been used to confirm its existence as a stable intermediate. For instance, in the Pd(PPh₃)₄-catalyzed synthesis of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate, DFT calculations were performed to explore the reaction mechanism. mdpi.com The study identified 4-phenyl-oxazolidine as a key intermediate. mdpi.com Vibrational frequency calculations yielded all positive frequencies, confirming that the structure corresponds to a true energy minimum on the potential energy surface. mdpi.com

Table 1: Calculated Energies for Pd-Catalyzed Reaction Pathways

| Pathway | Description | Net Energy (kcal/mol) |

|---|---|---|

| Pathway 1 | Involves interaction of an intermediate with methyl chloroformate, leading to chlorine elimination. | -84.7 mdpi.com |

| Pathway 2 | Features an initial positive energy but becomes highly favorable through the regeneration of key intermediates. | -238.7 (total reaction energy) mdpi.com |

Such theoretical explorations of the PES are not limited to metal-catalyzed reactions. The mechanism for the formation of oxazolidinone rings from epoxides and chlorosulfonyl isocyanate has also been studied. beilstein-journals.org DFT calculations at the M06-2X/6-31+G(d,p) level of theory were used to map the potential energy surfaces for the cycloaddition. beilstein-journals.org The findings indicated that the reaction proceeds through an asynchronous concerted mechanism, where the ring-opening of the epoxide and the nucleophilic attack occur simultaneously but not to the same extent in the transition state. beilstein-journals.org These computational models provide a powerful tool for predicting reaction outcomes and designing more efficient synthetic routes. longdom.org

Spectroscopic Studies as Mechanistic Probes

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating reaction mechanisms, allowing for the real-time monitoring of reaction progress and the structural characterization of transient intermediates. researchgate.net In the study of (S)-4-phenyloxazolidine and its derivatives, ¹H and ¹³C NMR have been pivotal in confirming proposed structures and understanding their chemical transformations. mdpi.comclockss.org

In the aforementioned Pd-catalyzed synthesis of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate, NMR spectroscopy was used to identify several intermediate species. mdpi.com The experimental NMR data corroborated the computational findings, supporting the proposed reaction pathway where 4-phenyl-oxazolidine is a key intermediate. mdpi.com The main signals from both ¹H and ¹³C NMR spectra were crucial for its identification. mdpi.com

Table 2: Key NMR Data for 4-Phenyl-oxazolidine Intermediate

| Nucleus | Chemical Shift (δ, ppm) |

|---|---|

| ¹H NMR | 7.25-7.39 (m, 5H, Ar-H), 4.81 (t, 1H), 4.25 (t, 1H), 3.90 (t, 1H), 3.45 (br s, 1H, NH) mdpi.com |

| ¹³C NMR | 141.9, 128.8, 127.8, 126.3 (Ar-C), 85.2, 70.9, 61.1 mdpi.com |

Note: Data corresponds to calculated and experimental values as reported in the supplementary information of the cited study. mdpi.com

Mechanistic studies on related chiral auxiliaries, such as (R)-3-benzyl-4-phenyloxazolidin-2-thione, have also relied heavily on NMR for structural analysis. clockss.org In these studies, the activated chiral oxazolidin-2-thione was identified as a tunable intermediate that could be selectively converted into the corresponding oxazolidin-2-one or thiazolidin-2-one. clockss.org NMR, in conjunction with X-ray diffraction, provided definitive structural evidence for each of these heterocyclic compounds, confirming that the transformations were both chemoselective and stereoselective, preserving the integrity of the chiral center at C4. clockss.orgresearchgate.net

Furthermore, NMR stability studies of various oxazolidine-based compounds have shown the formation of ring-opened intermediates upon the addition of water. researchgate.net These investigations provide fundamental insights into the structure-activity relationships that govern the stability of the oxazolidine ring, which is valuable when these compounds are used as synthetic intermediates. researchgate.net The technique has also been employed to investigate the diastereoselectivity of reactions and to confirm the relative stereochemistry of products in Diels-Alder reactions involving oxazolidin-2-thione chiral auxiliaries. researchgate.net

Asymmetric amplification is a phenomenon where the enantiomeric excess (ee) of a reaction product is significantly higher than the ee of the chiral catalyst or auxiliary used. nih.gov This intriguing effect often arises from nonlinear relationships between the catalyst ee and the product ee. A common mechanistic explanation involves the preferential formation of catalytically inactive heterochiral aggregates (dimers or oligomers) between the R and S enantiomers of the chiral auxiliary. nih.govu-tokyo.ac.jp This sequestration of the minor enantiomer into an inactive species effectively increases the ee of the active, homochiral catalytic species in the solution, leading to a product with amplified chirality. nih.gov

In the realm of reactions mediated by phenyloxazolidine derivatives, such phenomena have been observed. A notable example involves the use of a trans-chelating bis(oxazoline) ligand, (R,R)-4,6-dibenzofurandiyl-2,2′-bis(4-phenyloxazoline) [(R,R)-DBFOX/Ph]. rsc.org Metal complexes of this ligand are highly effective catalysts for a variety of asymmetric reactions and exhibit remarkable chiral amplification, particularly in Diels-Alder reactions. rsc.org The C₂-symmetric complex formed with the ligand is capable of promoting highly enantioselective reactions. rsc.org

The mechanism of amplification often involves the formation of catalyst aggregates, a process that can sometimes be observed through spectroscopic methods like NMR. u-tokyo.ac.jp For example, in studies of the Soai reaction, which is famous for its pronounced asymmetric amplification, NMR studies have detected the formation of product dimers and catalyst-substrate complexes that are thought to play a crucial role in the autocatalytic cycle. u-tokyo.ac.jp While not directly involving (S)-4-phenyloxazolidine itself, these studies provide a mechanistic blueprint for understanding how amplification can occur in related systems. The analysis of the reaction kinetics and the change in product ee as the reaction progresses can reveal the underlying mechanism. For instance, a decrease in product ee over time can indicate that an initially formed, inactive heterochiral complex is not perfectly stable and gradually dissociates, reducing the extent of amplification. nih.gov

Derivatization and Structural Diversity of S 4 Phenyloxazolidine Scaffolds

Synthesis and Utility of Substituted (S)-4-Phenyl-2-oxazolidinone Derivatives

Substituted (S)-4-phenyl-2-oxazolidinones are a prominent class of chiral auxiliaries widely employed in asymmetric synthesis. These compounds are instrumental in achieving high levels of stereocontrol in reactions such as alkylations, aldol (B89426) condensations, and conjugate additions. google.com The synthesis of these derivatives often starts from readily available precursors like (S)-phenylglycinol or L-phenylalanine. google.comacs.org

One common synthetic route involves the cyclization of an amino alcohol intermediate. For instance, a scalable, one-pot process for producing (S)-4-(phenylmethyl)-2-oxazolidinone has been developed, which involves the sodium borohydride-mediated reduction of phenylalanine, followed by cyclization using triphosgene. acs.org Another approach discloses a method starting from N-Boc-L-phenylglycine, which is reduced with a borane (B79455) reagent to yield N-Boc-L-phenylglycinol. This intermediate then undergoes a catalyzed ring-closing reaction to form the (S)-4-phenyl-2-oxazolidinone. google.com This method is highlighted for its avoidance of cytotoxic reagents and adherence to green chemistry principles. google.com

The utility of these oxazolidinone derivatives is extensive. They serve as key intermediates in the synthesis of antibacterial agents. researchgate.net For example, the asymmetric synthesis of (5S)-(acetamidomethyl)-2-oxazolidinones, crucial for certain antibacterial compounds, has been achieved through the reaction of N-lithioarylcarbamates with (R)-glycidyl butyrate, yielding the intermediate (R)-5-(hydroxymethyl)-2-oxazolidinones with high enantiomeric purity. researchgate.net Furthermore, enantiopure 4-substituted oxazolidinones are well-established chiral auxiliaries for the asymmetric synthesis of carboxylic acid derivatives. acs.org Their effectiveness is demonstrated in Diels-Alder reactions, where N-acryloyl-2-oxazolidinones react with dienes to produce chiral adducts. For instance, the reaction of N-(butadienyl)-4-phenyloxazolidin-2-one with various dienophiles has been reported. ua.es

Table 1: Synthesis Methods for (S)-4-Phenyl-2-oxazolidinone Derivatives

| Starting Material | Key Reagents | Intermediate | Final Product | Reference |

|---|---|---|---|---|

| Phenylalanine | Sodium borohydride, Triphosgene | Amino alcohol | (S)-4-(Phenylmethyl)-2-oxazolidinone | acs.org |

| N-Boc-L-phenylglycine | Borane reagent, Catalyst | N-Boc-L-phenylglycinol | (S)-4-Phenyl-2-oxazolidinone | google.com |

| N-lithioarylcarbamates | (R)-Glycidyl butyrate | (R)-5-(Hydroxymethyl)-2-oxazolidinones | (5S)-(Acetamidomethyl)-2-oxazolidinones | researchgate.net |

Functionalization Strategies for Diverse Substituent Introduction on the Oxazolidine (B1195125) Ring

The versatility of the (S)-4-phenyloxazolidine scaffold is greatly enhanced by the ability to introduce a wide array of substituents at various positions on the oxazolidine ring. These modifications are crucial for fine-tuning the steric and electronic properties of the resulting molecules, which is essential for their application as chiral ligands and auxiliaries.

One effective strategy involves the N-substitution of the oxazolidine ring. For example, the reaction of (S)-2-phenylglycinol, ethyl glyoxylate, formaldehyde, and benzotriazole (B28993) leads to the stereospecific formation of ethyl (2S,4S)-N-(benzotriazol-1-yl)methyl-4-phenyloxazolidine-2-carboxylate. researchgate.net The benzotriazolyl group in this product can then be displaced through regiospecific substitutions, allowing for the introduction of various N-substituents and the creation of a library of chiral N-substituted oxazolidines. researchgate.net

Another approach focuses on the modification of the 2-position of the oxazolidinone ring. The conversion of (S)-4-phenyl-2-oxazolidinone to its corresponding thione or selone derivatives introduces new functionalities. For instance, (S)-4-phenyl-2-oxazolidinone can be reacted with sulfur powder and ammonium (B1175870) sulfide (B99878) or polysulfide to produce (S)-4-phenyloxazolidine-2-thione. google.com These thiones can undergo further reactions, such as S-arylation. Copper-catalyzed S-arylation of furanose-fused oxazolidine-2-thiones with aryl iodides has been demonstrated, providing a method for C-S bond formation under relatively mild conditions. mdpi.com

Furthermore, functionalization can be achieved through reactions involving the substituents on the oxazolidine ring itself. For instance, chiral bisoxazolines, which are valuable ligands in metal catalysis, can be synthesized from derivatives of (S)-4-phenyloxazolidine. researchgate.net The synthesis of novel C-1 symmetric (S,S)-pentacycloundecane bis(4-phenyloxazoline) ligands highlights the development of complex chiral architectures from this basic scaffold. researchgate.net These functionalization strategies enable the creation of a diverse range of molecules with specific properties tailored for applications in asymmetric synthesis and catalysis.

Development of Novel Chiral Auxiliaries and Ligands from Modified Phenyloxazolidine Architectures

The modification of the (S)-4-phenyloxazolidine structure has been a fruitful area of research, leading to the development of novel chiral auxiliaries and ligands with enhanced or specialized capabilities. These new architectures often provide improved stereoselectivity, reactivity, or analytical properties compared to the parent compound.

A notable advancement in the design of chiral auxiliaries is the synthesis of selone derivatives of phenyloxazolidine. Specifically, (4S,5R)-(–)-4-methyl-5-phenyloxazolidine-2-selone has been synthesized and demonstrated to be a highly sensitive chiral auxiliary probe. rsc.orgresearchgate.net This compound was constructed in a five-step synthesis on a 10-gram scale. rsc.orgresearchgate.net

The utility of this selone derivative lies in its application in 77Se Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.orgresearchgate.net 77Se NMR is a powerful tool for chiral recognition, and the selone auxiliary enhances this capability significantly. researchgate.net When coupled with a chiral molecule, such as (R,S)-lipoic acid, the diastereomeric products exhibit a notable difference in their 77Se NMR chemical shifts (Δδ). rsc.org In the case of the selone-coupled (R,S)-lipoic acid, a chemical shift difference of 0.119 ppm was observed, which is a remarkable level of discrimination, especially considering that the chiral center of the lipoic acid is separated by eight bonds from the selenium nucleus. rsc.orgresearchgate.net This high sensitivity makes (4S,5R)-(–)-4-methyl-5-phenyloxazolidine-2-selone a valuable tool for determining the enantiomeric purity of chiral carboxylic acids.

N-substituted oxazolidine carboxylates derived from (S)-4-phenyloxazolidine serve as versatile chiral templates for the synthesis of other complex chiral molecules. A key synthetic strategy involves the stereospecific reaction of (S)-2-phenylglycinol with ethyl glyoxylate, formaldehyde, and benzotriazole. researchgate.net This reaction yields ethyl (2S,4S)-N-(benzotriazol-1-yl)methyl-4-phenyloxazolidine-2-carboxylate. researchgate.net

The significance of this compound lies in the reactivity of the N-(benzotriazol-1-yl)methyl group. The benzotriazolyl moiety acts as a good leaving group, allowing for its regiospecific substitution by various nucleophiles. researchgate.net This enables the introduction of a wide range of substituents at the nitrogen atom of the oxazolidine ring, leading to the formation of diverse chiral N-substituted oxazolidines. researchgate.net This method provides a straightforward route to a variety of structurally diverse chiral building blocks that can be used in the synthesis of more complex target molecules.

Table 2: 13C NMR Data for Selected N-Substituted Ethyl (2S,4S)-4-Phenyloxazolidine-2-carboxylates

| Compound | Key 13C NMR Chemical Shifts (δc) | Reference |

|---|---|---|

| Ethyl (2S,4S)-3-(3-oxo-3-phenylpropyl)-4-phenyl-1,3-oxazolidine-2-carboxylate | 14.1, 38.1, 49.0, 61.0, 68.7, 75.2, 93.2, 127.5, 127.8, 128.4, 128.5, 132.9, 136.8, 138.9, 171.1, 198.1 | researchgate.net |

| Ethyl (2S,4S)-3-(2,5-dioxo-1-pyrrolidinyl)methyl-4-phenyl-1,3-oxazolidine-2-carboxylate | 14.1, 23.5, 24.3, 44.1, 51.5, 61.0, 66.5, 71.4, 74.1, 95.7, 127.5, 127.7, 128.2, 140.0, 170.6, 177.1 | researchgate.net |

| Ethyl (2S,4S)-3-(4-morpholinylmethyl)-4-phenyl-1,3-oxazolidine-2-carboxylate | 14.1, 22.5, 36.7, 52.6, 60.9, 68.4, 75.1, 93.1, 110.9, 127.5, 127.7, 128.4, 139.1, 143.2, 171.3 | researchgate.net |

Natural Occurrence of Phenyloxazolidine Derivatives and Biomimetic Synthesis

While the (S)-4-phenyloxazolidine core is predominantly known for its synthetic utility, derivatives of oxazolidine are found in nature, and biomimetic synthesis approaches are employed to replicate these natural processes in the laboratory. The oxazolidinone ring is a structural motif present in some natural products and pharmaceutically active compounds. rsc.org

The principles of biomimetic synthesis, which aim to mimic nature's synthetic strategies, are often applied to the creation of complex natural products. mdpi.combeilstein-journals.org These approaches can offer efficient and stereoselective routes to target molecules. For example, the biomimetic synthesis of natural disesquiterpenoids and other complex molecules often involves dimerization or cyclization reactions that are inspired by proposed biosynthetic pathways. mdpi.combeilstein-journals.org Although direct natural sources of (S)-4-phenyloxazolidine itself are not prominently documented, the broader class of oxazolidine-containing compounds has relevance in natural product chemistry. rsc.org For instance, tryptophol (B1683683) and its derivatives, which are found in various natural sources, can be used in the synthesis of bioactive compounds, and the structural motifs of these products can sometimes include or be related to heterocyclic systems like oxazolidines. rsc.org The development of synthetic methods that are inspired by nature's approach to building molecular complexity continues to be a significant area of research. researchgate.net

Advanced Research Directions and Future Perspectives in S 4 Phenyloxazolidine Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Routes

The synthesis of chiral compounds, including (S)-4-phenyloxazolidine and its derivatives, is undergoing a green transformation. The chemical industry's growing emphasis on sustainability is driving research into more environmentally friendly synthetic methods. dntb.gov.ua This involves minimizing waste, avoiding hazardous reagents, and utilizing renewable resources and energy-efficient processes.

A significant area of focus is the development of catalyst-free and solvent-free reaction conditions. For instance, the condensation of aryl-substituted 1,2-amino alcohols with various aromatic aldehydes has been achieved in ethanol (B145695) without a catalyst, offering advantages such as a simple work-up, short reaction times, and high yields. lew.ro Similarly, high-yield regioselective synthesis of imine and oxazolidine (B1195125) derivatives of serinol has been accomplished by reacting with aldehydes and ketones in the absence of both solvents and catalysts. polimi.it These methods significantly reduce the environmental impact associated with traditional synthetic protocols.

The choice of solvents is another critical aspect of green chemistry. Research is exploring the use of unconventional and eco-friendly solvents with good biodegradability, such as supercritical carbon dioxide, polyethylene (B3416737) glycols (PEGs), glycerol, and ethyl lactate. researchgate.net These greener solvents offer a viable alternative to conventional volatile organic compounds.

Furthermore, efforts are being made to replace toxic reagents with safer alternatives. For example, methods are being developed to synthesize (S)-4-phenyl-2-oxazolidinone and its thio-analogue, (S)-4-phenyloxazolidine-2-thione, that avoid the use of highly toxic carbon disulfide or expensive reagents like Lawesson's reagent. google.com Such innovations are crucial for both laboratory-scale research and potential industrial applications, ensuring safer and more economical processes. google.com

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Oxazolidine Derivatives

| Feature | Traditional Synthetic Routes | Environmentally Benign Synthetic Routes |

| Catalyst | Often requires metal catalysts or strong acids/bases. | Catalyst-free conditions or use of reusable solid acids. lew.roresearchgate.net |

| Solvent | Typically involves volatile organic compounds (VOCs). | Use of eco-friendly solvents like ethanol, water, or solvent-free conditions. lew.ropolimi.itresearchgate.net |

| Reagents | May use toxic and hazardous reagents like carbon disulfide. google.com | Employs safer and more economical reagents. google.com |

| Work-up | Can be complex and generate significant waste. | Simplified work-up procedures with minimal waste. lew.ro |

| Energy | Often requires high temperatures and long reaction times. | Milder reaction conditions and shorter reaction times. lew.ro |

Exploration of Novel Catalytic Applications for (S)-4-Phenyloxazolidine-Based Systems in Emerging Reactions

Derivatives of (S)-4-phenyloxazolidine are well-established as effective chiral auxiliaries and ligands in a variety of asymmetric reactions. However, the search for novel catalytic applications continues to be a vibrant area of research, with a focus on emerging and challenging chemical transformations.

One promising area is the use of (S)-4-phenyloxazoline-derived ligands in palladium-catalyzed reactions. For example, palladium-oxazoline complexes have demonstrated high catalytic activity in the degradation of organic dyes, suggesting potential applications in environmental remediation. Additionally, these ligands have been employed in palladium-catalyzed asymmetric allylic alkylation reactions, showcasing their versatility. mdpi.com

Furthermore, new heterocyclic chiral ligands, such as those incorporating the 4-phenyloxazoline moiety, are being developed and evaluated in various cycloaddition reactions. Cationic aqua complexes of ligands like (R,R)-4,6-dibenzofurandiyl-2,2'-bis(4-phenyloxazoline) have shown high catalytic activity and enantioselectivity in Diels-Alder reactions. ic.ac.ukacs.org Similarly, novel C1 symmetric (S,S)-pentacycloundecane bis(4-phenyloxazoline) ligands have proven effective as chiral Lewis acid catalysts in the asymmetric Diels-Alder reaction between 3-acryloyloxazolidin-2-one and cyclopentadiene. ajol.info